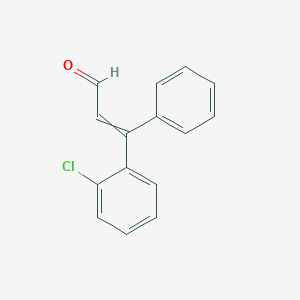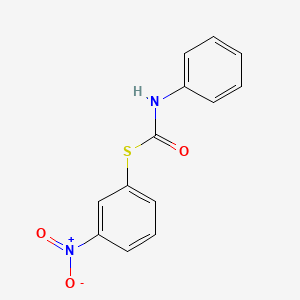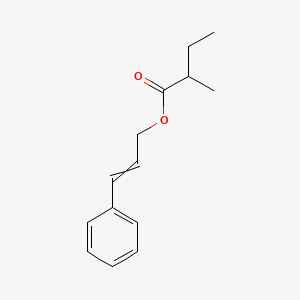
Sulfide, bis(1-chloro-2-propyl)-, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-chloro-2-propyl) ether typically involves the reaction of 1-chloro-2-propanol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C3H7ClOH+SCl2→(C3H6Cl)2S+2HCl
Industrial Production Methods
In industrial settings, bis(1-chloro-2-propyl) ether is often produced as a byproduct during the chlorohydrin process used for manufacturing propylene oxide and epichlorohydrin. This process involves the chlorination of propylene to form chlorohydrins, which are then converted to the desired products .
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-chloro-2-propyl) ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include chlorinated alcohols and ketones.
Reduction: Products may include dechlorinated ethers and alcohols.
Substitution: Products may include ethers with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a solvent for certain reactions.
Mecanismo De Acción
The mechanism of action of bis(1-chloro-2-propyl) ether involves its interaction with various molecular targets and pathways. In biodegradation studies, it has been shown that the compound undergoes initial ether scission followed by dehalogenation. This process is catalyzed by flavin-dependent enzymes, leading to the formation of intermediates such as 1-chloro-2-propanol and chloroacetone . These intermediates are further metabolized through various pathways, ultimately leading to complete degradation of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Bis(1-hydroxy-2-propyl) ether: A non-chlorinated analog of bis(1-chloro-2-propyl) ether.
Diisopropyl ether: Another ether compound with similar structural features but without chlorine atoms.
Uniqueness
Bis(1-chloro-2-propyl) ether is unique due to its chlorinated structure, which imparts different chemical properties compared to its non-chlorinated analogs. The presence of chlorine atoms makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and dehalogenation .
Propiedades
Número CAS |
64365-31-7 |
|---|---|
Fórmula molecular |
C6H12Cl2S |
Peso molecular |
187.13 g/mol |
Nombre IUPAC |
1-chloro-2-(1-chloropropan-2-ylsulfanyl)propane |
InChI |
InChI=1S/C6H12Cl2S/c1-5(3-7)9-6(2)4-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
YYFPAEKSNSFZQF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)SC(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)

![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)

